Diphenyllead diacetate
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Overview
Description
This compound is characterized by its colorless to light yellow crystalline or powder form and has a melting point of approximately 70-73°C . It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyllead diacetate is typically synthesized by reacting lead acetate with benzoic acid. The reactants are used in a molar ratio of 1:2 and are reacted in a suitable solvent to form the diacetoxydiphenylplumbane . The reaction conditions often involve moderate temperatures and controlled environments to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Diphenyllead diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Lead(IV) acetate and other lead(IV) compounds.
Reduction: Lead(II) acetate and other lead(II) compounds.
Substitution: Various organolead compounds depending on the substituents used.
Scientific Research Applications
Diphenyllead diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds and in the preparation of other organolead compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its direct use in therapeutics.
Industry: It is used in the production of various lead-based materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which diphenyllead diacetate exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with carbon, oxygen, and other atoms, leading to the formation of new compounds. The pathways involved include:
Formation of Organolead Compounds: The lead atom forms bonds with organic molecules, leading to the synthesis of organolead compounds.
Oxidation-Reduction Reactions: The lead atom can undergo oxidation and reduction, altering its oxidation state and forming new compounds.
Comparison with Similar Compounds
Diphenyllead diacetate can be compared with other similar compounds, such as:
Triphenyllead acetate: Another organolead compound with three phenyl groups attached to the lead atom.
Tetraethyllead: A widely known organolead compound used as an anti-knock agent in gasoline.
Lead(IV) acetate: A lead compound with a higher oxidation state and different reactivity.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of two phenyl groups and two acetate groups attached to the lead atom gives it distinct chemical properties and makes it useful in specific organic synthesis reactions.
Properties
CAS No. |
6928-68-3 |
---|---|
Molecular Formula |
C16H16O4Pb |
Molecular Weight |
479 g/mol |
IUPAC Name |
diphenyllead(2+);diacetate |
InChI |
InChI=1S/2C6H5.2C2H4O2.Pb/c2*1-2-4-6-5-3-1;2*1-2(3)4;/h2*1-5H;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
SBXMABAVUXVYFZ-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Pb+2]C2=CC=CC=C2 |
6928-68-3 | |
Synonyms |
Diacetoxydiphenylplumbane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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